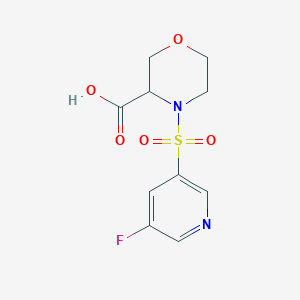
4-(5-Fluoropyridin-3-yl)sulfonylmorpholine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Fluoropyridin-3-yl)sulfonylmorpholine-3-carboxylic acid (abbreviated as FPSMC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FPSMC belongs to the class of sulfonylmorpholine derivatives, which are known to possess diverse biological activities.
Scientific Research Applications
4-(5-Fluoropyridin-3-yl)sulfonylmorpholine-3-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 4-(5-Fluoropyridin-3-yl)sulfonylmorpholine-3-carboxylic acid is in the development of new drugs. 4-(5-Fluoropyridin-3-yl)sulfonylmorpholine-3-carboxylic acid has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. Moreover, 4-(5-Fluoropyridin-3-yl)sulfonylmorpholine-3-carboxylic acid has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Mechanism of Action
The mechanism of action of 4-(5-Fluoropyridin-3-yl)sulfonylmorpholine-3-carboxylic acid is not yet fully understood. However, studies have suggested that 4-(5-Fluoropyridin-3-yl)sulfonylmorpholine-3-carboxylic acid exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. 4-(5-Fluoropyridin-3-yl)sulfonylmorpholine-3-carboxylic acid has been shown to activate the caspase cascade, which leads to the cleavage of various proteins and ultimately results in the death of cancer cells. In addition, 4-(5-Fluoropyridin-3-yl)sulfonylmorpholine-3-carboxylic acid has also been shown to inhibit the activity of certain enzymes that are involved in the proliferation of cancer cells.
Biochemical and Physiological Effects
4-(5-Fluoropyridin-3-yl)sulfonylmorpholine-3-carboxylic acid has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that 4-(5-Fluoropyridin-3-yl)sulfonylmorpholine-3-carboxylic acid can inhibit the growth of cancer cells at low micromolar concentrations. Moreover, 4-(5-Fluoropyridin-3-yl)sulfonylmorpholine-3-carboxylic acid has also been shown to induce apoptosis in cancer cells, which suggests that it has potential as an anticancer agent. In addition, 4-(5-Fluoropyridin-3-yl)sulfonylmorpholine-3-carboxylic acid has been shown to inhibit the production of pro-inflammatory cytokines, which suggests that it has potential as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-(5-Fluoropyridin-3-yl)sulfonylmorpholine-3-carboxylic acid is its relatively simple synthesis method. Moreover, 4-(5-Fluoropyridin-3-yl)sulfonylmorpholine-3-carboxylic acid has been shown to exhibit significant anticancer activity at low micromolar concentrations, which makes it an attractive candidate for further development as an anticancer agent. However, one of the limitations of 4-(5-Fluoropyridin-3-yl)sulfonylmorpholine-3-carboxylic acid is that its mechanism of action is not yet fully understood, which makes it difficult to optimize its use in various applications.
Future Directions
There are several future directions for the research on 4-(5-Fluoropyridin-3-yl)sulfonylmorpholine-3-carboxylic acid. One of the most promising directions is the development of 4-(5-Fluoropyridin-3-yl)sulfonylmorpholine-3-carboxylic acid as an anticancer agent. Further studies are needed to elucidate the mechanism of action of 4-(5-Fluoropyridin-3-yl)sulfonylmorpholine-3-carboxylic acid and to optimize its use in cancer treatment. Moreover, 4-(5-Fluoropyridin-3-yl)sulfonylmorpholine-3-carboxylic acid has also been shown to exhibit anti-inflammatory activity, which suggests that it may have potential as a treatment for various inflammatory diseases. Further studies are needed to investigate the anti-inflammatory activity of 4-(5-Fluoropyridin-3-yl)sulfonylmorpholine-3-carboxylic acid and its potential use in the treatment of inflammatory diseases. Finally, 4-(5-Fluoropyridin-3-yl)sulfonylmorpholine-3-carboxylic acid may also have potential applications in other fields of scientific research, such as materials science and catalysis. Further studies are needed to investigate the potential applications of 4-(5-Fluoropyridin-3-yl)sulfonylmorpholine-3-carboxylic acid in these fields.
Synthesis Methods
The synthesis of 4-(5-Fluoropyridin-3-yl)sulfonylmorpholine-3-carboxylic acid involves the reaction of 3-Aminopyridine-5-fluoride with Sulfonylisocyanate in the presence of Triethylamine. The reaction yields 4-(5-Fluoropyridin-3-yl)sulfonylmorpholine-3-carboxylic acid as a white solid with a purity of more than 98%. The synthesis method of 4-(5-Fluoropyridin-3-yl)sulfonylmorpholine-3-carboxylic acid is relatively simple and can be easily scaled up for large-scale production.
properties
IUPAC Name |
4-(5-fluoropyridin-3-yl)sulfonylmorpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O5S/c11-7-3-8(5-12-4-7)19(16,17)13-1-2-18-6-9(13)10(14)15/h3-5,9H,1-2,6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISUQVHTCARGRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1S(=O)(=O)C2=CN=CC(=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

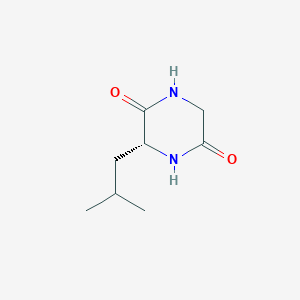

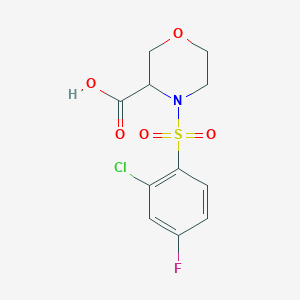
![1-[(4,5-Dimethylthiophene-2-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7581079.png)

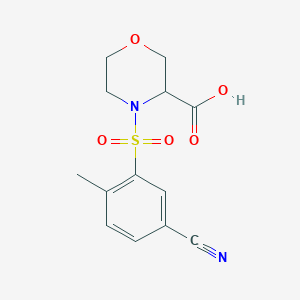
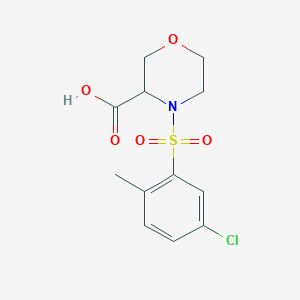
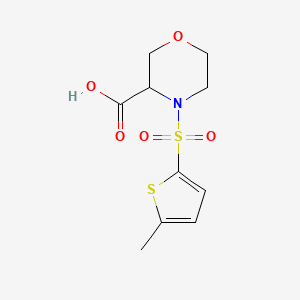
![4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581112.png)
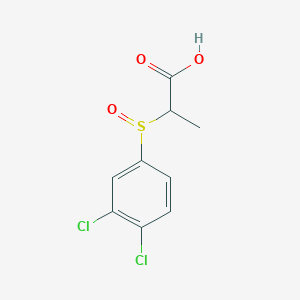
![2-[1-(Pyrazin-2-ylsulfanylmethyl)cyclopropyl]acetonitrile](/img/structure/B7581129.png)
![4-[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581132.png)
![4-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581137.png)
![(2R)-2-[(3-bromo-2-methylbenzoyl)amino]propanoic acid](/img/structure/B7581142.png)